Gi-Functional Bias: Selective Gi/o vs. Gq/G11 Pathway Activation
AZ1729 is a direct allosteric agonist of FFA2 that exhibits a pronounced functional bias, potently activating Gi-mediated signaling pathways while showing no detectable activation of Gq/G11-mediated pathways. This is in stark contrast to the orthosteric agonist propionate, which activates both pathways non-selectively [1].
| Evidence Dimension | Pathway-specific activation (pEC50) and Gq/G11 activation |
|---|---|
| Target Compound Data | Gi pathway: pEC50 = 6.9 for GTPγS binding. Gq/G11 pathway: No activation. |
| Comparator Or Baseline | Propionate (orthosteric agonist): Activates both Gi and Gq/G11 pathways. |
| Quantified Difference | AZ1729 is a functionally selective agonist with zero Gq/G11 activity, whereas propionate is non-selective. |
| Conditions | In vitro biochemical assays measuring [35S]GTPγS binding (Gi activation) and other functional assays for Gq/G11 activation in cells expressing human FFA2 [1]. |
Why This Matters
This allows researchers to isolate and study Gi-mediated physiological responses (e.g., inhibition of lipolysis, chemotaxis) without confounding effects from concurrent Gq/G11 activation.
- [1] Bolognini D, et al. A Novel Allosteric Activator of Free Fatty Acid 2 Receptor Displays Unique Gi-functional Bias. J Biol Chem. 2016;291(36):18915-18931. View Source
